molecular formula C8H14N2O B2707260 octahydro-1H-pyrido[1,2-a]pyrimidin-4-one CAS No. 114749-66-5

octahydro-1H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2707260
CAS No.: 114749-66-5
M. Wt: 154.213
InChI Key: XYMMYXUTZLEDDA-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one: is a nitrogen-containing bicyclic heterocycle. This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidine core.

Mechanism of Action

Target of Action

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is a complex chemical compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMMYXUTZLEDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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